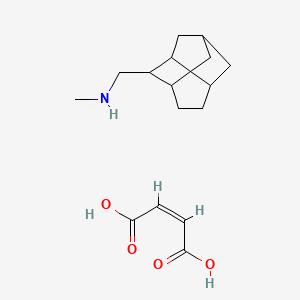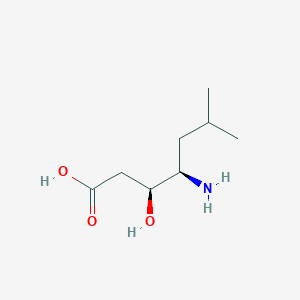
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective aldol reaction catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, allowing for the preparation of (3S,4R) or (3S,4S) aldols . The reaction conditions typically involve the use of water as a solvent and neutral conditions at room temperature.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems enable efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly acidic pH.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids.
Applications De Recherche Scientifique
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and chiral catalysts.
Biology: The compound is employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound binds to the active site of the enzyme, forming a tight-binding adduct that inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid include:
- (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid
- (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
49642-11-7 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7+/m1/s1 |
Clé InChI |
DFVFTMTWCUHJBL-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)C[C@H]([C@H](CC(=O)O)O)N |
SMILES canonique |
CC(C)CC(C(CC(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)

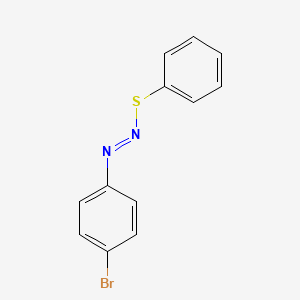
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
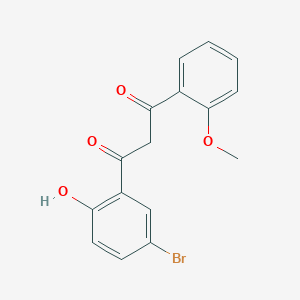

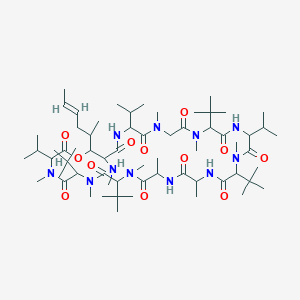
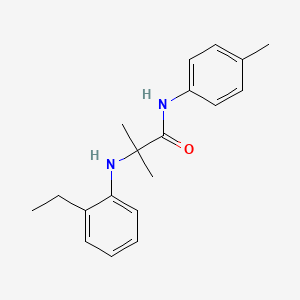


![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
